![molecular formula C20H13N3 B2940245 Dibenzo[a,c]phenazin-11-amine CAS No. 62686-19-5](/img/structure/B2940245.png)

Dibenzo[a,c]phenazin-11-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

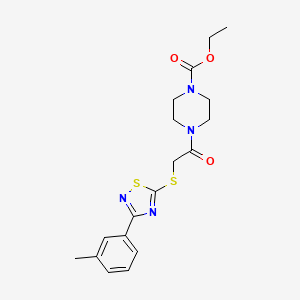

Dibenzo[a,c]phenazin-11-amine is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological and chemical properties

Wissenschaftliche Forschungsanwendungen

Dibenzo[a,c]phenazin-11-amine has several scientific research applications:

Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker for studying cellular processes.

Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Industry: this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

Target of Action

Dibenzo[a,c]phenazin-11-amine is primarily used as a fluorescent probe for the detection of thiophenols . Thiophenols are volatile toxic substances that can cause serious damage to bioorganisms and the environment . They are widely used in the production of pesticides, dyes, and medicines .

Mode of Action

The compound interacts with thiophenols through a process known as photoinduced electron transfer (PET). In this process, an electron is transferred from the this compound group (the PET donor) to the 2,4-dinitrobenzenesulfonyl group (the PET acceptor). This electron transfer attenuates the original fluorescence of this compound .

Pharmacokinetics

The compound’s ability to detect thiophenols in a wide ph range from 5 to 13 suggests that it may have a broad range of bioavailability.

Result of Action

The primary result of this compound’s action is the detection of thiophenols. The compound exhibits high selectivity and sensitivity towards thiophenols . A good linear relationship is observed between the fluorescence intensity at 570 nm and the thiophenol concentration in the range of 0–20 μM, with a low detection limit at 40 nM .

Action Environment

This compound has been successfully applied to detect thiophenols in various environmental waters, such as seawater, tap water, and spring water . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other analytes .

Safety and Hazards

Zukünftige Richtungen

The future directions of Dibenzo[a,c]phenazin-11-amine research could involve the development of highly sensitive and selective methods to detect thiophenols in environmental samples . This is due to the urgent need to monitor these volatile toxic substances that can cause serious damage to bioorganisms and the environment .

Biochemische Analyse

Biochemical Properties

Dibenzo[a,c]phenazin-11-amine has been used to create a fluorescent probe that responds to thiophenols . The probe displays a high selectivity and sensitivity for thiophenols, even in the presence of other analytes such as biothiols and common metal ions . This suggests that this compound may interact with these biomolecules in a specific manner.

Cellular Effects

Its derivative, a fluorescent probe based on this compound, has been shown to have a fast response to thiophenols over a wide pH range . This suggests that this compound may influence cellular processes related to pH regulation and thiophenol detection.

Molecular Mechanism

The molecular mechanism of this compound involves electron transfer processes . Specifically, electron transfer from the this compound group (the photoinduced electron transfer (PET) donor) to a 2,4-dinitrobenzenesulfonyl group (the PET acceptor) attenuates the original fluorescence of this compound .

Temporal Effects in Laboratory Settings

Its derivative, a fluorescent probe based on this compound, has been shown to have a fast response to thiophenols , suggesting that this compound may also exhibit rapid effects in laboratory settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[a,c]phenazin-11-amine typically involves condensation reactions. One common method is the condensation of benzofurazan oxide with enolizable cyclohexane-1,2-dione in the presence of a base, such as secondary or tertiary amines . This reaction yields a mixture of phenazin-1-ol 5,10-oxide and 10-oxide, which can be further processed to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar condensation reactions on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Dibenzo[a,c]phenazin-11-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenazines.

Vergleich Mit ähnlichen Verbindungen

Phenazine: A simpler analog with similar biological activities.

Dibenzo[a,c]phenazine: Lacks the amine group but shares the core structure.

Dipyrido[3,2-a2’,3’-c]phenazine: Another phenazine derivative with distinct properties.

Uniqueness: Dibenzo[a,c]phenazin-11-amine is unique due to its specific structural features, including the amine group at the 11th position, which imparts distinct chemical reactivity and biological activity compared to other phenazine derivatives.

Eigenschaften

IUPAC Name |

phenanthro[9,10-b]quinoxalin-11-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3/c21-12-9-10-17-18(11-12)23-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-17/h1-11H,21H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOUFTURZKDEQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)N)N=C24 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2940166.png)

![N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2940169.png)

![Methyl 2-[4-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetate](/img/structure/B2940180.png)

![4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2940181.png)

![7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2940182.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2940183.png)